(3-(苄氧基)环丁基)甲醇

货号 B2829840

CAS 编号:

128041-57-6

分子量: 192.258

InChI 键: GUMINBOCIUCMJL-HAQNSBGRSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

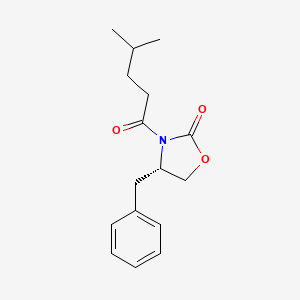

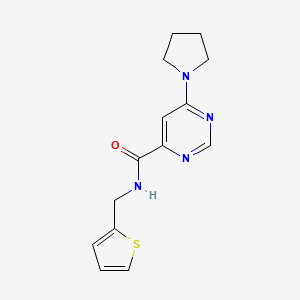

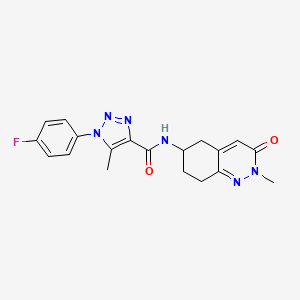

“(3-(Benzyloxy)cyclobutyl)methanol” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 . The compound exists in two isomers: cis and trans .

Synthesis Analysis

The synthesis of “(3-(Benzyloxy)cyclobutyl)methanol” involves several steps. One method involves the use of lithium aluminium hydride in tetrahydrofuran . Another method uses sodium borohydride in tetrahydrofuran, followed by the addition of iodine . A third method involves the use of a dimethylsulfide borane complex in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of “(3-(Benzyloxy)cyclobutyl)methanol” consists of a cyclobutyl ring with a benzyloxy group at the 3-position and a methanol group .Physical And Chemical Properties Analysis

“(3-(Benzyloxy)cyclobutyl)methanol” is a liquid at room temperature . Its exact boiling point is not specified in the available literature .科学研究应用

催化反应

- 三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体与 CuCl 形成络合物,有效催化 Huisgen 1,3-偶极环加成反应在水中或纯净条件下,可用于低催化剂负载和室温下的短反应时间 (Ozcubukcu 等人,2009)。

化学合成

- 3,4-二氢-6,7-二甲氧基-4-甲基-3-氧代-喹喔啉-2-甲酰氯的合成,作为高效液相色谱中一级和二级醇衍生化的试剂,展示了其在分析化学中的潜在应用 (Iwata 等人,1986)。

- 甲醇是一种简单的醇,在化学合成和能源技术中都有着有趣的应用,突出了基础醇在类似环境中的潜力 (Sarki 等人,2021)。

制药应用

- 环丁基甲醇在 (±)-cerapicol 合成中的重排,用于药物制剂,表明其在复杂有机合成中的作用 (El-Hachach 等人,1999)。

能源技术

- 甲醇合成和环己烷脱氢在热耦合反应器中,利用甲醇作为原料,表明此类化合物在节能工艺中的相关性 (Khademi 等人,2009)。

光化学应用

- 涉及苄氧基团的 3-烷氧基-6-氯-2-(苯并[b]噻吩-2-基)-4H-色满-4-酮的光重组表明其在角五环化合物的合成中的应用,在光化学研究中很有用 (Dalal 等人,2017)。

安全和危害

属性

IUPAC Name |

(3-phenylmethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMINBOCIUCMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276479 | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)cyclobutyl)methanol | |

CAS RN |

141352-64-9, 156865-32-6 | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(benzyloxy)cyclobutyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

3-benzyloxy-cyclobutanecarboxylic acid (1.67 g) in dry tetrahydrofuran (100 mL) was treated with borane-dimethylsulfide complex (1.3 mL) at 50° C. for 16 hours. Water (4 mL) and saturated sodium hydrogen carbonate (3 mL) were added and the mixture was extracted with ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate in cyclohexane (0 to 1:1 by volume) to give the title compound (1.46 g). 1H NMR (400 MHz, CHCl3-d): δ 7.29 (d, 5H), 4.36 (d, 2H), 4.08 (t, 1H), 3.91-3.82 (m, 1H), 3.53 (t, 2H), 2.39-2.30 (m, 1H), 2.33-2.22 (m, 1H), 2.10-2.02 (m, 2H), 1.72-1.63 (m, 1H).

Synthesis routes and methods II

Procedure details

A tetrahydrofuran solution of 3-(benzyloxy)cyclobutanecarboxylic acid (2.5 gm, 11.36 mmol) was added to a solution of sodium borohydride (0.52 gm, 13.63 mmol) in tetrahydrofuran. Iodine (1.44 gm, 5.68 mmol) in tetrahydrofuran solution was added to solution at 0° C., after about 15 minutes, and the mixture was stirred at room temperature for about 2 hours. It was quenched with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with dilute sodium hydroxide solution and brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to get the title compound.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829764.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829775.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)